molecular formula C20H25N7O B2727835 2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-99-3

2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2727835
CAS-Nummer: 920262-99-3
Molekulargewicht: 379.468
InChI-Schlüssel: PIDSLYWGAPFNMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C19H23N7O and a molecular weight of 365.4 g/mol . This substance belongs to a class of [1,2,3]triazolo[4,5-d]pyrimidine compounds, which are recognized in scientific research as a privileged scaffold for the development of kinase inhibitors . Related analogs within this chemical family have been investigated for their potential to inhibit key cellular signaling targets, such as mTOR and PI3 kinases, which are prominent in cancer research . The structural core, featuring a piperazine-linked triazolopyrimidine, is frequently explored in medicinal chemistry for designing novel bioactive molecules. The specific research applications and detailed mechanism of action for this particular compound are an area of active investigation. Researchers value this chemotype for its potential use in probing cell signaling pathways and enzyme function. As with all compounds in this category, thorough experimental validation is required to determine its precise biological activity and selectivity. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Eigenschaften

IUPAC Name

2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-5-7-15(8-6-14)27-18-16(23-24-27)17(21-13-22-18)25-9-11-26(12-10-25)19(28)20(2,3)4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSLYWGAPFNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

2,2-Dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 920262-99-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N7OC_{20}H_{25}N_{7}O with a molecular weight of 379.5 g/mol. The structure features a triazolopyrimidine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolopyrimidine scaffold has been associated with:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibition against enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. For instance, derivatives have demonstrated selectivity for Plasmodium falciparum DHODH over human DHODH, indicating potential as antimalarial agents .
  • Antiproliferative Effects : The compound exhibits antiproliferative properties against cancer cell lines by disrupting tubulin polymerization. Studies have shown that modifications in the structure can enhance potency significantly .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one:

Biological Activity Target/Cell Line IC50 (μM) Notes
DHODH InhibitionPlasmodium falciparum< 0.08High selectivity over human enzyme .
AntiproliferativeHeLa Cells0.45Strong inhibition of tubulin polymerization .
AntiproliferativeA549 Cells0.38Enhanced activity compared to CA-4 .
AntiproliferativeMDA-MB-231 Cells> 10Reduced potency relative to other cell lines .

Case Studies

  • Antimalarial Activity : In a study investigating triazolopyrimidine derivatives for antimalarial activity, modifications led to significant improvements in selectivity and efficacy against P. falciparum while maintaining low toxicity levels in mammalian cells. The compound demonstrated an EC50 value of approximately 80 nM in whole-cell assays against P. falciparum .
  • Cancer Cell Inhibition : A series of studies on related compounds indicated that structural variations significantly influenced antiproliferative efficacy across different cancer cell lines. For instance, the introduction of specific functional groups enhanced binding affinity and inhibited tubulin assembly more effectively than traditional chemotherapeutics like colchicine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural modifications, synthetic pathways, and physicochemical properties.

Key Observations:

Substituent Effects on Physicochemical Properties: The p-tolyl group in the target compound and compound 2 may confer greater metabolic stability than benzyl or morpholine-containing analogs (e.g., 9e ), which are bulkier and more polar.

Synthetic Accessibility :

  • High-yield synthesis (e.g., 89.9% for 9e ) is achieved with reductive amination strategies, whereas piperazine acylation (as inferred for the target compound) often requires stringent anhydrous conditions and yields are unreported .
  • The absence of a thiobenzo[d]oxazole group (as in 9e ) in the target compound simplifies synthesis by avoiding sulfur-based coupling steps.

Structural Stability :

  • Triazolo[4,5-d]pyrimidines (target compound, 6 , 7b , 9e ) are more thermally stable than pyrazolo[3,4-d]pyrimidines (2 ), which undergo isomerization under reactive conditions .

Table 2: NMR Data Comparison (Selected Protons)

Compound ID Key NMR Signals (δ, ppm) Structural Inference Source
Target Compound Not reported
9e 8.38 (s, 1H, triazole-H), 7.70–7.20 (m, 8H, aromatic), 4.60 (s, 2H, CH₂-morpholine) Confirmed morpholine and benzyl linkage
7b Not reported (synthesis focused on piperazine acylation) Acetyl group inferred from reaction conditions
2 8.10 (s, 1H, pyrimidine-H), 6.90–7.50 (m, 4H, p-tolyl), 5.20 (br, 2H, NH₂) Confirmed amino and p-tolyl groups

Research Implications and Gaps

  • The target compound’s p-tolyl and dimethylpropanone groups warrant further study for their impact on target selectivity (e.g., kinase or epigenetic targets) compared to benzyl/morpholine analogs.
  • No biological data are available for the target compound in the provided evidence, whereas analogs like 9e and 7b are part of broader inhibitor screens .
  • Synthetic protocols for the target compound need optimization, as yields and purity are unspecified in existing literature.

Q & A

Q. What are the common synthetic routes for preparing triazolo-pyrimidine derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core via cyclization of precursor pyrimidines. Key steps include:

  • Nucleophilic substitution at the 7-position of the pyrimidine ring using piperazine derivatives.
  • Coupling reactions (e.g., Suzuki-Miyaura) to introduce the p-tolyl group at the triazole moiety .
  • Final acylation with 2,2-dimethylpropan-1-one to install the ketone group. Optimization often requires temperature-controlled conditions and catalysts like Pd(PPh₃)₄ for cross-coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed [M+H]⁺ should match the theoretical mass of 459.510 Da) .
  • X-ray crystallography for resolving crystal packing and intermolecular interactions, though this requires high-purity crystals .

Q. How can researchers assess its physicochemical properties for in vitro studies?

Key parameters include:

  • LogP (partition coefficient) via reverse-phase HPLC to estimate lipophilicity.
  • Aqueous solubility using shake-flask methods with UV-Vis quantification.
  • Thermal stability via differential scanning calorimetry (DSC) to guide storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazolo-pyrimidine analogs?

Discrepancies often arise from:

  • Structural variations in substituents (e.g., methylthio vs. acetyl groups altering target affinity) .
  • Assay conditions (e.g., pH, solvent DMSO% affecting compound stability). Mitigation involves:
  • Dose-response standardization across studies.
  • Orthogonal assays (e.g., SPR for binding kinetics alongside cell-based IC₅₀ measurements) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on modifying:

  • Piperazine ring : Replace with azetidine or morpholine to probe steric effects.
  • p-Tolyl group : Test electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Ketone moiety : Explore bioisosteres like esters or amides . Use molecular docking to prioritize analogs with predicted target complementarity (e.g., kinase ATP-binding pockets) .

Q. What computational methods predict its pharmacokinetic behavior?

Tools include:

  • Molecular dynamics (MD) simulations to model blood-brain barrier penetration.
  • QSAR models trained on ADME datasets for bioavailability prediction.
  • COMSOL Multiphysics for simulating diffusion in biological matrices .

Q. How can synthetic protocols be optimized for scalability without compromising purity?

Strategies:

  • Flow chemistry to enhance reaction homogeneity and reduce side products.
  • DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity).
  • In-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. What methodologies validate impurities in batch synthesis?

  • LC-MS/MS to detect and quantify byproducts (e.g., dealkylated or oxidized derivatives).
  • Reference standards (e.g., BP/EP pharmacopeia guidelines) for impurity profiling .

Experimental Design Considerations

Q. How to design a robust bioactivity screening protocol?

  • Include positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Use 3D cell models (e.g., spheroids) to mimic in vivo conditions better than 2D monolayers.
  • Apply ANOVA for statistical validation of dose-dependent effects .

Q. What are best practices for ensuring reproducibility in SAR studies?

  • Strict chromatographic purity thresholds (>95% by HPLC).
  • Blinded data analysis to minimize bias.
  • Open-access spectral databases (e.g., PubChem) for cross-verification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.